Product packaging for 2-[(2-Ethoxybenzyl)amino]ethanol(Cat. No.:CAS No. 774192-18-6)

2-[(2-Ethoxybenzyl)amino]ethanol

Cat. No.: B490049
CAS No.: 774192-18-6
M. Wt: 195.26g/mol
InChI Key: KDODABKZBXHAOR-UHFFFAOYSA-N
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Description

Significance of the Amino Alcohol Motif in Organic Synthesis

The amino alcohol motif, specifically the 1,2-amino alcohol structure found in ethanolamines, is of fundamental importance in organic chemistry. nih.gov This structural unit is a prevalent feature in a vast array of biologically active molecules, including natural products, approved pharmaceuticals, and chiral catalysts. nih.govgoogle.comnih.gov Its presence is critical in drugs such as beta-blockers, certain antibiotics, and enzyme inhibitors, where the specific spatial arrangement of the amine and alcohol groups is often crucial for biological activity. nih.gov

In organic synthesis, amino alcohols serve as invaluable chiral building blocks. Starting from readily available and often inexpensive sources like amino acids, chemists can produce enantiomerically pure vicinal amino alcohols. nih.gov These chiral intermediates are then used in the stereoselective synthesis of complex target molecules. google.com The development of catalytic asymmetric methods to create 1,2- and 1,3-amino alcohol motifs continues to be an active area of research, with techniques like palladium-catalyzed allylic C-H amination providing efficient pathways to these structures. nih.govyoutube.com The strategic value of the amino alcohol motif lies in its ability to impart specific stereochemistry and functionality, making it a cornerstone of modern asymmetric synthesis.

Overview of 2-[(2-Ethoxybenzyl)amino]ethanol within N-Substituted Ethanolamine (B43304) Chemistry

Within the broad class of N-substituted ethanolamines, this compound is a distinct secondary amine. It features an ethanolamine backbone N-substituted with a 2-ethoxybenzyl group. This substitution combines the characteristic amino alcohol functionality with an aromatic moiety containing an ether linkage, suggesting potential for its use as an intermediate in the synthesis of more complex chemical structures, particularly in medicinal chemistry and materials science.

Synthesis: While a specific, peer-reviewed synthesis for this compound is not prominent in publicly available literature, its preparation can be reliably achieved through well-established and widely practiced methods for synthesizing N-benzylethanolamines. The two most logical and common synthetic routes are:

Reductive Amination: This is a highly efficient and common one-pot reaction. It involves the condensation of 2-ethoxybenzaldehyde (B52182) with ethanolamine to form an intermediate imine. The imine is then reduced in situ to the final secondary amine product. This reduction is typically accomplished using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation with a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govresearchgate.netuniurb.it This method is favored for its high atom economy and often results in high yields. youtube.com

N-Alkylation: This classic method involves the direct alkylation of ethanolamine with an appropriate alkylating agent, in this case, 2-ethoxybenzyl chloride or 2-ethoxybenzyl bromide. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. While effective, this method can sometimes lead to over-alkylation, producing a tertiary amine byproduct, requiring careful control of reaction conditions.

Chemical and Physical Properties

Specific experimental data for this compound is not widely available in published literature. The table below contains identifying information and notes where experimental data is currently unavailable.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
CAS Number 774192-18-6
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Spectroscopic Data

Experimental spectra for this compound are not readily found in scientific databases. However, the expected spectroscopic characteristics can be predicted based on the molecule's structure and functional groups.

TechniqueExpected Characteristics
¹H NMR Expected signals would include: a triplet for the hydroxyl-adjacent methylene (B1212753) protons (-CH₂-OH), a triplet for the nitrogen-adjacent methylene protons (-CH₂-N-), a singlet for the benzylic methylene protons (Ar-CH₂-N), a quartet and a triplet for the ethoxy group protons (-O-CH₂-CH₃), and a series of multiplets in the aromatic region for the four protons on the benzene (B151609) ring. The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets.
¹³C NMR The spectrum is expected to show 11 distinct signals corresponding to each unique carbon atom: signals for the two aliphatic carbons of the ethanolamine backbone, one benzylic carbon, two carbons of the ethoxy group, six aromatic carbons (four protonated, two substituted), with shifts characteristic for their respective chemical environments.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 195. A prominent peak would be expected at m/z = 121, corresponding to the stable 2-ethoxybenzyl cation [CH₃CH₂OC₆H₄CH₂]⁺, resulting from cleavage of the C-N bond adjacent to the benzene ring.
Infrared (IR) Spectroscopy The IR spectrum would be characterized by a broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretch of the alcohol, a medium intensity peak in the same region for the N-H stretch of the secondary amine, C-H stretching bands for both aliphatic and aromatic protons (2850-3100 cm⁻¹), a strong C-O stretching band for the ether and alcohol around 1050-1250 cm⁻¹, and characteristic aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B490049 2-[(2-Ethoxybenzyl)amino]ethanol CAS No. 774192-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-ethoxyphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-10(11)9-12-7-8-13/h3-6,12-13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDODABKZBXHAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2 2 Ethoxybenzyl Amino Ethanol

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a primary center for nucleophilic and basic activity.

Nucleophilic Reactivity of the Secondary Amine

The nitrogen atom in 2-[(2-Ethoxybenzyl)amino]ethanol possesses a lone pair of electrons, rendering it nucleophilic. As a secondary amine, it readily engages in reactions with electrophilic compounds. The nucleophilicity of the amine allows it to attack electron-deficient centers, initiating a variety of chemical transformations. This inherent reactivity is central to the alkylation, acylation, and condensation reactions discussed in subsequent sections. The reactivity of the amine is somewhat moderated by the steric bulk of the attached 2-ethoxybenzyl group, but it remains a potent nucleophile for many synthetic applications.

Alkylation Reactions

Secondary amines, such as this compound, undergo alkylation when treated with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, typically SN2, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The initial product is a tertiary amine. If an excess of the alkylating agent is used, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. The selectivity for mono-alkylation versus di-alkylation in similar amino alcohols can be influenced by the stoichiometry of the reactants. medcraveonline.com In the case of diethanolamine, N-alkylated products are primarily obtained over O-alkylation. researchgate.net

Table 1: Representative Alkylation Reactions of this compound
Alkylating Agent (R-X)Product NameProduct Structure
Methyl Iodide (CH₃I)2-[(2-Ethoxybenzyl)(methyl)amino]ethanol
Ethyl Bromide (CH₃CH₂Br)2-[(Ethyl)(2-ethoxybenzyl)amino]ethanol
Benzyl (B1604629) Chloride (C₆H₅CH₂Cl)2-[Benzyl(2-ethoxybenzyl)amino]ethanol

Acylation Reactions

The secondary amine of this compound reacts readily with acylating agents like acyl chlorides or acid anhydrides to form stable amide products. In this nucleophilic acyl substitution reaction, the nitrogen atom attacks the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the corresponding N-substituted amide. This reaction is a common method for protecting the amine group or for synthesizing more complex amide-containing molecules. Selective N-acylation is generally favored over O-acylation of the hydroxyl group under many conditions. beilstein-journals.orgnih.gov

Table 2: Representative Acylation Reactions of this compound
Acylating AgentProduct NameProduct Structure
Acetyl Chloride (CH₃COCl)N-(2-Ethoxybenzyl)-N-(2-hydroxyethyl)acetamide
Benzoyl Chloride (C₆H₅COCl)N-(2-Ethoxybenzyl)-N-(2-hydroxyethyl)benzamide
Acetic Anhydride ((CH₃CO)₂O)N-(2-Ethoxybenzyl)-N-(2-hydroxyethyl)acetamide

Condensation Reactions with Carbonyl Compounds (e.g., Imine and Oxazolidine (B1195125) Formation)

The reaction of this compound with aldehydes and ketones is a classic example of the dual reactivity of amino alcohols. Depending on the reaction conditions, different products can be formed.

Imine/Enamine Formation : While primary amines react with aldehydes and ketones to form imines, secondary amines form enamines. However, the term is often used more broadly. In the context of this compound, the initial reaction with a carbonyl compound leads to the formation of a hemiaminal intermediate.

Oxazolidine Formation : The hemiaminal intermediate formed from the reaction with an aldehyde or, less commonly, a ketone can undergo a subsequent intramolecular cyclization. The hydroxyl group attacks the carbon of the hemiaminal, leading to the elimination of a water molecule and the formation of a five-membered heterocyclic ring known as an oxazolidine. scirp.orgresearchgate.netorganic-chemistry.org This acid-catalyzed condensation is a common and efficient method for synthesizing oxazolidine derivatives. scirp.orgresearchgate.net For instance, N-benzylethanolamine has been shown to react with formaldehyde (B43269) to produce 3-benzyloxazolidine. scirp.org

Reactions with Nitrous Acid

The reaction with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) is a classical chemical test to differentiate between primary, secondary, and tertiary amines. chemguide.co.uklibretexts.org When this compound, a secondary amine, is treated with cold, acidic nitrous acid, it is expected to form an N-nitrosamine derivative. msu.eduquora.com This reaction proceeds through the electrophilic attack of the nitrosonium ion (NO⁺) on the amine nitrogen. chemistrysteps.com The resulting N-nitrosamines are often characteristically yellow oils or solids and are known to be potent carcinogens. chemguide.co.ukquora.com

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl (-OH) group in this compound exhibits the typical reactivity of an alcohol, serving as a site for oxidation, esterification, and other nucleophilic reactions.

The hydroxyl group can act as a nucleophile, attacking various electrophiles. A primary reaction is esterification , where the alcohol reacts with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) in the presence of an acid catalyst to form an ester. chemguide.co.uk The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. youtube.comyoutube.com

Furthermore, the hydroxyl group can be converted into a better leaving group, facilitating substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the -OH group with a chlorine or bromine atom, respectively. The alcohol can also undergo oxidation . Depending on the oxidizing agent used, primary alcohols can be oxidized to form either an aldehyde or, with stronger oxidizing agents, a carboxylic acid.

Esterification and Etherification Reactions

The hydroxyl group in this compound is susceptible to both esterification and etherification. In esterification, the alcohol reacts with a carboxylic acid or its derivative to form an ester. This reaction is typically catalyzed by an acid.

Etherification of the hydroxyl group can also be achieved. For instance, a related process involves the benzylation of N,N-substituted ethanolamines using benzyl bromide in the presence of a base like sodium carbonate. This reaction proceeds via a Williamson ether synthesis mechanism, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide. While this compound already possesses a benzyl ether group, the primary alcohol can undergo further etherification with other alkylating agents.

A study on the benzylation of various N,N-disubstituted ethanolamines demonstrated the efficiency of this reaction under specific conditions. The optimal yield for the benzylation of N,N-dimethylethanolamine (DMEA) was achieved at 55°C over 2 hours in dichloromethane (B109758) with sodium carbonate as the base osti.gov.

Table 1: Benzylation of N,N-Disubstituted Ethanolamines osti.gov

Ethanolamine (B43304) Derivative Reaction Temperature (°C) Reaction Time (hours) Solvent Base
N,N-dimethylethanolamine 55 2 Dichloromethane Sodium Carbonate
N,N-diethylethanolamine 55 2 Dichloromethane Sodium Carbonate
N,N-diisopropylethanolamine 55 2 Dichloromethane Sodium Carbonate

This interactive table summarizes the optimized conditions for the benzylation of related ethanolamine compounds.

Oxidation Pathways

The primary alcohol and the secondary amine in this compound are both susceptible to oxidation. The oxidation of the alcohol would yield an aldehyde, which could be further oxidized to a carboxylic acid under stronger conditions. The secondary amine can be oxidized to various products, including hydroxylamines or nitrones.

Chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes has been achieved using a copper(I) iodide/TEMPO catalyst system with 4-dimethylaminopyridine (B28879) (DMAP) as a ligand under an oxygen atmosphere at room temperature d-nb.infonih.govresearchgate.net. This method has shown excellent yields and tolerance for various functional groups, including amines. Notably, no over-oxidation to carboxylic acids or N-oxidation byproducts were observed under these mild conditions nih.gov.

For example, the oxidation of (2-aminophenyl)methanol and its derivatives to the corresponding aldehydes proceeds smoothly with high yields d-nb.infonih.gov. It is plausible that this compound would undergo a similar selective oxidation of its primary alcohol to the corresponding aldehyde under these conditions.

Table 2: Chemoselective Oxidation of Substituted Benzyl Alcohols nih.gov

Substrate Catalyst System Yield (%)
(2-Amino-5-methylphenyl)methanol CuI/DMAP/TEMPO Excellent
4-(Hydroxymethyl)phenol CuI/DMAP/TEMPO Excellent
2-(Hydroxymethyl)phenol CuI/DMAP/TEMPO Excellent
3-Phenylprop-2-yn-1-ol CuI/DMAP/TEMPO Excellent

This interactive table showcases the yields for the chemoselective oxidation of various benzyl alcohol derivatives to their corresponding aldehydes.

Another approach for the oxidation of benzyl alcohols involves a metal-free photochemical method using Eosin Y as a photocatalyst and molecular oxygen as the oxidant organic-chemistry.org. This environmentally friendly method has demonstrated broad functional group tolerance and high efficiency in converting primary benzyl alcohols to aldehydes organic-chemistry.org.

Dehydration Reactions

The ethanolamine moiety of this compound can undergo intramolecular dehydration to form an aziridine (B145994) ring. This type of reaction is typically promoted by strong acids, which protonate the hydroxyl group, converting it into a good leaving group (water). The adjacent nitrogen atom then acts as an intramolecular nucleophile, displacing the water molecule to form the strained three-membered aziridine ring.

For instance, the synthesis of N-benzyl ethylenimine (N-benzylaziridine) can be achieved through the dehydration of N-benzylethanolamine using a concentrated sulfuric acid catalyst google.com. This suggests that this compound could similarly undergo intramolecular cyclization via dehydration to yield N-(2-ethoxybenzyl)aziridine. The reaction involves the formation of a sulfate (B86663) ester intermediate which then undergoes an intramolecular substitution.

The formation of N-arylmethyl aziridine derivatives can also be accomplished by treating the corresponding N-arylmethyl-ethanolamine sulfonate esters with a strong base like sodium hydroxide (B78521) justia.com.

Intramolecular Cyclization and Ring Formation in Related Structures

Beyond simple dehydration to an aziridine, other intramolecular cyclization reactions are possible depending on the reaction conditions and the presence of other functional groups. For example, Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives with N-tosylhydrazone leads to the formation of polysubstituted indenes through a cationic cyclization pathway rsc.org. While the structure of this compound is different, this illustrates the potential for acid-catalyzed intramolecular cyclizations involving aromatic rings.

In the synthesis of benz[f]indole-4,9-dione derivatives, intramolecular cyclization occurs when 2-chloro-3-(α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone reacts with arylamines in the presence of triethylamine (B128534) koreascience.kr. This highlights how the presence of activating groups can facilitate intramolecular ring-forming reactions.

Metal-free halogenated anhydrides, such as trifluoroacetic anhydride, can promote the intramolecular cyclization of N-cyano sulfoximines by activating the N-cyano group, leading to the formation of thiadiazinone 1-oxides in excellent yields nih.gov. This demonstrates an alternative activation strategy for intramolecular cyclization.

Advanced Mechanistic Studies (e.g., SN2 Pathways)

The reactivity of this compound can also be considered in the context of SN2 (bimolecular nucleophilic substitution) reactions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. SN2 reactions at a nitrogen center, while less common than at carbon, have been studied. For example, theoretical models of the reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles show a process geometrically and electronically similar to classical SN2 reactions at carbon arkat-usa.orgresearchgate.net. These reactions proceed through a near-linear transition state with significant charge separation arkat-usa.orgresearchgate.net.

The isocyanide group has also been shown to act as a versatile nucleophile in SN2 reactions with alkyl halides, leading to the formation of highly substituted secondary amides after in situ hydrolysis of the intermediate nitrilium ion nih.gov. This expands the scope of potential nucleophiles in SN2 reactions and provides an unconventional "Umpolung" amide carbanion synthon nih.gov. While the amine in this compound is a more conventional nucleophile, these studies on less common SN2 pathways provide a broader mechanistic context for its potential reactivity.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-[(2-Ethoxybenzyl)amino]ethanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in the molecule. The ethoxy group protons typically appear as a triplet and a quartet. The aromatic protons on the benzyl (B1604629) group show characteristic shifts in the downfield region. The protons of the ethanolamine (B43304) moiety, including the methylene (B1212753) groups and the hydroxyl and amine protons, also have specific chemical shifts.

Below is a table summarizing typical NMR data for this compound.

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Ethoxy-CH₃Triplet~15
Ethoxy-CH₂Quartet~64
Benzyl-CH₂Singlet~52
Amino-CH₂Triplet~50
Hydroxy-CH₂Triplet~61
Aromatic-CHMultiplet~111-130
Aromatic-C (quaternary)-~121, ~131, ~157

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization mass spectrometry (ESI-MS) is a particularly useful soft ionization technique for this purpose. In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion. The measured mass-to-charge ratio (m/z) of this ion allows for the confirmation of the compound's molecular formula, C₁₁H₁₇NO₂.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine may also appear in this region. C-H stretching vibrations of the aromatic and aliphatic groups are observed around 2850-3100 cm⁻¹. The C-O stretching of the ether and alcohol functionalities will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Chromatographic Methods for Analysis and Purification (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to separate, identify, and quantify each component in a mixture. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be developed to determine the purity of this compound. The retention time of the main peak is characteristic of the compound.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, often after derivatization to increase its volatility. The compound is vaporized and separated in a column, and its retention time is used for identification and quantification.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of reactions and to assess the purity of a sample. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used as the mobile phase. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₁₁H₁₇NO₂. A close agreement between the experimental and theoretical values serves as a confirmation of the compound's elemental composition and purity.

Applications in Advanced Organic Synthesis and Catalysis

Utilization as Chiral Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which employs chiral catalysts to stereoselectively produce one enantiomer over the other, is a powerful tool for achieving this goal. The compound 2-[(2-Ethoxybenzyl)amino]ethanol and its derivatives have emerged as effective chiral ligands in a variety of asymmetric catalytic transformations. nih.govdiva-portal.org

Metal-Chelation Properties and Coordination Chemistry

The efficacy of this compound as a chiral ligand is rooted in its ability to form stable complexes with metal ions. mdpi.com The presence of both a nitrogen atom in the secondary amine and an oxygen atom in the primary alcohol allows it to act as a bidentate ligand, coordinating to a metal center through both atoms to form a stable chelate ring. rsc.orgrjpbcs.com This chelation is a critical aspect of its function in catalysis, as it holds the metal atom in a specific, chiral environment.

The coordination chemistry of such ligands is complex and has been the subject of extensive study. atlanticoer-relatlantique.ca The geometry of the resulting metal complex is influenced by the nature of the metal ion, the solvent, and the specific structure of the ligand. researchgate.netlibretexts.org The ethoxybenzyl group, with its steric bulk and electronic properties, plays a crucial role in defining the three-dimensional space around the metal center, which in turn dictates the stereochemical outcome of the catalyzed reaction.

Table 1: Coordination Properties of Amino Alcohol Ligands

Feature Description Reference
Ligand Type Bidentate (N, O) rsc.orgrjpbcs.com
Metal Binding Forms stable chelate rings with various transition metals. mdpi.com
Coordination Geometry Influenced by metal ion, solvent, and ligand structure. atlanticoer-relatlantique.caresearchgate.netlibretexts.org
Role of Substituents The ethoxybenzyl group provides steric and electronic influence.

Stereodirecting Effects in Catalytic Transformations

The chiral environment created by the coordination of this compound to a metal catalyst is directly responsible for the stereodirecting effects observed in asymmetric reactions. diva-portal.orgmdpi.com When a prochiral substrate approaches the catalytic complex, the steric and electronic interactions with the chiral ligand favor one pathway of attack over the other, leading to the preferential formation of one enantiomer of the product.

For instance, in the asymmetric hydrogenation of ketones, a metal complex of a chiral amino alcohol ligand can effectively differentiate between the two faces of the carbonyl group, leading to the production of a chiral alcohol with high enantiomeric excess. nih.gov Similarly, in carbon-carbon bond-forming reactions, such as the addition of organometallic reagents to aldehydes, these chiral ligands can control the stereochemistry of the newly formed stereocenter. nih.gov The degree of stereoselectivity achieved is often dependent on the precise structure of the ligand, the reaction conditions, and the nature of the substrate.

Role as Key Building Blocks for Complex Molecular Architectures

Beyond its role in catalysis, this compound serves as a valuable building block for the synthesis of more complex molecules. beilstein-journals.org Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, allows for a wide range of chemical transformations, making it a versatile precursor for the construction of diverse molecular scaffolds. beilstein-journals.org

Precursors for Heterocyclic Systems (e.g., Morpholines, Oxadiazoles, Imidazoles)

A significant application of this compound and related amino alcohols is in the synthesis of heterocyclic compounds. nih.gov Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance. rsc.orgtandfonline.com

The intramolecular cyclization of derivatives of this compound can lead to the formation of morpholine (B109124) rings, a common motif in many biologically active compounds. Furthermore, the amine and alcohol functionalities can be used as handles to construct other heterocyclic systems. For example, the amine group can be acylated and then cyclized to form oxadiazoles, a class of heterocycles with a broad range of pharmacological activities. nih.gov Similarly, the core structure can be elaborated to produce imidazole-containing molecules. The specific reaction pathways and resulting heterocyclic systems depend on the reagents and conditions employed. researchgate.net

Table 2: Heterocyclic Systems Derived from Amino Alcohol Precursors

Heterocycle Synthetic Strategy Reference
Morpholines Intramolecular cyclization of derivatives.
Oxadiazoles Acylation of the amine followed by cyclization. nih.gov
Imidazoles Elaboration of the core amino alcohol structure.

Applications in Functional Materials Development

The unique chemical properties of this compound also lend themselves to the development of new functional materials. Its ability to participate in polymerization reactions and to be incorporated into larger molecular frameworks makes it an attractive candidate for creating materials with tailored properties. rsc.org

Polymeric Material Precursors

The presence of reactive functional groups (amine and hydroxyl) in this compound allows it to be used as a monomer or a cross-linking agent in the synthesis of polymeric materials. diva-portal.org For example, it can be incorporated into polyesters or polyamides through condensation polymerization. The ethoxybenzyl group can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Furthermore, the ability of the amino alcohol moiety to chelate metal ions can be exploited to create metal-containing polymers. These materials can have interesting catalytic, electronic, or magnetic properties, opening up possibilities for applications in areas such as catalysis, sensors, and advanced coatings. The development of polymers derived from this compound and its analogues is an active area of research with the potential to yield new materials with a wide range of functionalities.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. irjweb.com For 2-[(2-Ethoxybenzyl)amino]ethanol, these calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting reactivity.

The core structure, analogous to 2-aminoethanol (MEA), features lone pairs on both the nitrogen and oxygen atoms, which are primary sites for electrophilic attack. The 2-ethoxybenzyl group significantly modulates the electronic properties. The ethoxy group (-OCH2CH3) is an electron-donating group, which increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions, and influences the basicity of the secondary amine.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can quantify these effects. acs.orgresearchgate.net The HOMO is typically localized on the most electron-rich areas, which would include the nitrogen atom and the substituted benzene ring, while the LUMO is distributed across the antibonding orbitals of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. irjweb.comresearchgate.net

Analysis of the molecular electrostatic potential (MEP) map would visually confirm the centers of nucleophilic and electrophilic character. The most negative potential (red regions) is expected around the oxygen and nitrogen atoms, confirming their role as hydrogen bond acceptors and sites of protonation or coordination. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), making it a hydrogen bond donor.

Table 1: Illustrative Quantum Chemical Parameters for Amino Alcohol Structures This table presents typical calculated values for 2-aminoethanol as a reference for the core structure of the title compound. Values are method-dependent.

ParameterCalculated Value (Example for 2-aminoethanol)Significance
HOMO Energy~ -6.3 eVEnergy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. irjweb.com
LUMO Energy~ 1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity. irjweb.com
HOMO-LUMO Gap (ΔE)~ 8.1 eVIndicates chemical reactivity and electronic stability. ub.edu
Dipole Moment~ 3.0 D (for gG'T conformer)Measures the overall polarity of the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. tandfonline.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space. researchgate.net The molecule's structure is defined by several rotatable bonds: the C-C and C-O bonds in the ethanolamine (B43304) backbone, the C-N bond of the benzylamine (B48309) linkage, and the C-O and C-C bonds of the ethoxy group.

Simulations, often performed in a solvent environment like water or ethanol (B145695) to mimic experimental conditions, reveal the preferred dihedral angles and the stability of different conformers. researchgate.net A key structural feature of amino alcohols is the potential for intramolecular hydrogen bonding. acs.orgustc.edu.cn In this compound, an intramolecular hydrogen bond can form between the hydroxyl group (-OH) as a donor and the amino nitrogen (-NH-) as an acceptor (OH···N). nih.gov The stability of this bond competes with intermolecular hydrogen bonds with solvent molecules. ustc.edu.cn

MD simulations can track the distances between the donor and acceptor atoms and calculate the free energy landscape associated with different conformations. mdpi.com Studies on analogous 1,2-aminoalcohols have shown that conformers with an intramolecular OH···N bond are often the most stable in the gas phase. nih.govnih.gov The presence of the bulky 2-ethoxybenzyl substituent would introduce steric constraints that influence the conformational preferences of the amino alcohol chain. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the characterization of transient species like transition states. researchgate.net For this compound, one could model various reactions, such as N-alkylation, acylation, or its reaction with other molecules. acs.orgmdpi.comresearchgate.net

For example, modeling the N-alkylation of the secondary amine with an alkyl halide would involve locating the transition state (TS) for the nucleophilic substitution reaction. mdpi.com DFT calculations can be used to optimize the geometry of the reactants, the product, and the transition state. cdnsciencepub.com The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for determining the reaction rate. cdnsciencepub.com

These models can also explore competing reaction pathways. For instance, the hydroxyl group could also undergo O-alkylation. By calculating the activation energies for both N-alkylation and O-alkylation, one can predict the regioselectivity of the reaction under different conditions. chemrxiv.org Computational studies on similar reactions, like the addition of dialkylzinc to aldehydes promoted by amino alcohols, have successfully modeled transition states to explain stereoselectivity. acs.orgresearchgate.netacs.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. bohrium.com The standard approach involves optimizing the molecular geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govchemaxon.com Since the observed NMR spectrum is an average over all populated conformations, it is often necessary to calculate the spectra for several low-energy conformers (identified through MD or conformational searches) and then compute a Boltzmann-weighted average of the chemical shifts. researchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be predicted from the second derivatives of the energy with respect to atomic positions. nih.gov These calculations yield a set of harmonic frequencies, which are often systematically scaled to improve agreement with experimental anharmonic frequencies. researchgate.netresearchgate.net The predicted spectra can aid in the assignment of experimental peaks to specific vibrational modes, such as the O-H stretch, N-H stretch, C-O stretch, and aromatic ring vibrations. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for an Amino Alcohol Moiety This table shows a comparison of experimental and scaled calculated vibrational frequencies for 2-aminoethanol, demonstrating the predictive power of computational methods. The presence of the 2-ethoxybenzyl group would modify these frequencies.

Vibrational ModeExperimental Frequency (cm⁻¹) (Gas Phase)Calculated Frequency (cm⁻¹) (Scaled DFT)Reference
O-H Stretch (H-bonded)33803375 researchgate.net
N-H Stretch33603355 researchgate.net
CH₂ Scissoring14601458 researchgate.net
C-O Stretch10401035 researchgate.net

Ligand-Substrate/Metal Interactions in Catalytic Systems

The presence of both nitrogen and oxygen donor atoms makes this compound a potential bidentate N,O-ligand for metal ions. bohrium.comacs.org Computational chemistry is widely used to study the structure, bonding, and reactivity of the resulting metal complexes. researchgate.netbendola.comugm.ac.id

Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the donor-acceptor interactions between the ligand's lone pairs and the metal's vacant orbitals, quantifying the charge transfer and the covalent character of the coordination bonds. acs.orgscirp.org Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of the complexes, helping to understand their color and electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. ub.eduscirp.org These computational insights are crucial for designing new catalysts and understanding their mechanisms of action. rsc.org

Future Research Trajectories and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing amines often involve harsh reagents and generate significant waste. Future research into the synthesis of 2-[(2-Ethoxybenzyl)amino]ethanol will likely focus on greener alternatives that are more atom-economical and environmentally benign. A particularly promising avenue is the use of "borrowing hydrogen" or "hydrogen auto-transfer" catalysis.

This methodology allows for the alkylation of amines with alcohols, producing water as the only byproduct. beilstein-journals.org In a potential sustainable synthesis of this compound, 2-ethoxybenzyl alcohol could be reacted directly with ethanolamine (B43304). This reaction would be mediated by catalysts based on earth-abundant and non-precious metals such as manganese or chromium. beilstein-journals.orgnih.gov Such processes operate with high atom economy and avoid the use of stoichiometric activating agents or leaving groups that are common in conventional methods.

Another sustainable approach involves chemoenzymatic tandem reactions. nih.gov A prospective route could utilize a laccase/TEMPO system to oxidize 2-ethoxybenzyl alcohol to the corresponding aldehyde in an aqueous medium, followed by an in-situ reductive amination with ethanolamine using a suitable reductase enzyme. This approach leverages the high selectivity and mild operating conditions of biocatalysis.

Table 1: Comparison of a Hypothetical Sustainable Synthetic Route with a Traditional Approach

Feature Traditional Reductive Amination Borrowing Hydrogen Catalysis
Starting Materials 2-Ethoxybenzaldehyde (B52182), Ethanolamine 2-Ethoxybenzyl alcohol, Ethanolamine
Reagents Stoichiometric reducing agent (e.g., NaBH₄) Catalytic amount of a transition metal complex (e.g., Mn or Cr-based) and a catalytic base
Byproducts Borate salts, other waste Water
Solvents Often volatile organic solvents Can be performed in higher boiling, greener solvents or even neat
Atom Economy Lower Higher

| Environmental Impact | Higher (reagent waste) | Lower (minimal waste) |

Exploration of Expanded Catalytic Applications

The molecular structure of this compound, which features both a secondary amine and a primary alcohol, makes it an attractive candidate as a bidentate ligand in coordination chemistry and catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that can influence the metal's catalytic activity and selectivity.

Future research could explore the synthesis of transition metal complexes incorporating this compound as a ligand. These complexes could then be screened for catalytic activity in a variety of important organic transformations, such as asymmetric transfer hydrogenation, C-C coupling reactions, or polymerization. The ethoxybenzyl group provides steric bulk and electronic modification that can be tuned to optimize catalytic performance.

Furthermore, related amino alcohols, such as 2-[2-(dimethylamino)ethoxy]ethanol, are known to act as catalysts themselves, particularly in the formation of polyurethanes. newtopchem.comwikipedia.org It is conceivable that this compound could also catalyze such reactions, with its reactive N-H proton potentially allowing it to be incorporated into the polymer backbone, creating modified materials.

Table 2: Potential Catalytic Systems Involving this compound

Role of the Compound Potential Reaction Metal Center (if applicable) Rationale
Bidentate Ligand Asymmetric Transfer Hydrogenation Ruthenium, Iridium The chiral environment created by the ligand can induce enantioselectivity.
Bidentate Ligand Cross-Coupling Reactions Palladium, Nickel, Copper The ligand can stabilize the metal catalyst and promote oxidative addition/reductive elimination steps.
Organocatalyst Polyurethane Foam Production N/A The tertiary amine moiety can catalyze the isocyanate-alcohol reaction. newtopchem.com

| Organocatalyst | Ring-Opening Polymerization | N/A | The alcohol group can initiate the polymerization of cyclic esters like lactide. |

Integration with Flow Chemistry and Automated Synthesis

The shift from batch manufacturing to continuous flow processes is a major trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable production. mdpi.comresearchgate.net The synthesis of this compound is well-suited for adaptation to a flow chemistry platform.

A hypothetical flow synthesis could involve pumping a solution of 2-ethoxybenzyl alcohol and ethanolamine through a heated tube reactor packed with an immobilized hydrogenation catalyst. mdpi.com This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net The high surface-area-to-volume ratio in microreactors enhances heat transfer, making it possible to safely conduct highly exothermic reactions. mdpi.com

Automated flow synthesis platforms can further enhance productivity by enabling rapid reaction screening and optimization. beilstein-journals.org An automated system could systematically vary catalysts, solvents, and reaction conditions to quickly identify the optimal process for producing this compound, significantly accelerating development compared to traditional batch methods.

Table 3: Potential Advantages of Flow Synthesis for this compound

Parameter Batch Processing Flow Chemistry Benefit of Flow Chemistry
Safety Handling of hazardous intermediates in large quantities; potential for thermal runaway. Small reaction volumes at any given time; superior heat exchange. mdpi.com Significantly reduced risk of accidents.
Scalability Non-linear and challenging scale-up. Linear scalability by running the reactor for longer or using multiple reactors in parallel. More predictable and faster transition from lab to production scale.
Efficiency Longer reaction times, often requires workup between steps. Reduced reaction times due to higher temperatures and pressures; potential for "telescoped" multi-step synthesis. acs.org Increased throughput and reduced plant footprint.

| Product Quality | Potential for batch-to-batch variability. | Highly consistent product quality due to precise process control. | Improved reliability and easier validation for pharmaceutical applications. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To fully leverage the advantages of continuous flow synthesis, real-time process analytical technology (PAT) is essential. Advanced spectroscopic probes can be integrated directly into a flow reactor to monitor the reaction as it happens (in situ), providing immediate feedback for process control and optimization.

For the synthesis of this compound via a borrowing hydrogen mechanism, several techniques could be applied. For instance, an Attenuated Total Reflectance (ATR)-FTIR probe could track the reaction progress by monitoring the disappearance of the C=O stretch of the intermediate aldehyde and the appearance of C-N bond vibrations of the product. mdpi.com Raman spectroscopy is also highly effective for in-situ monitoring in solvent-based reactions, as it is less sensitive to water interference. mdpi.com UV-Vis spectroscopy could be used to monitor the concentration of aromatic species involved in the reaction.

This real-time data allows for the immediate detection of process deviations, ensuring consistent product quality and enabling the development of robust, automated control strategies.

Table 4: Application of Spectroscopic Probes for In Situ Monitoring of Synthesis

Spectroscopic Technique Key Species/Functional Group to Monitor Information Gained
ATR-FTIR C-O stretch (alcohol reactant), C=O stretch (aldehyde intermediate), N-H bend (product) Real-time concentration profiles of reactants, intermediates, and product; reaction kinetics. mdpi.com
Raman Spectroscopy Aromatic ring vibrations, C-N vibrations Complementary kinetic data, particularly useful in aqueous or alcohol-based solvent systems. mdpi.com
UV-Vis Spectroscopy Phenyl group chromophore Changes in conjugation and concentration of aromatic species. mdpi.com

| Mass Spectrometry | Molecular ions of all species | Direct identification and quantification of all components in the reaction stream. |


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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.